molecular formula C4H2F3N3 B13118634 2,5,6-Trifluoropyrimidin-4-amine CAS No. 697-85-8

2,5,6-Trifluoropyrimidin-4-amine

Cat. No.: B13118634
CAS No.: 697-85-8
M. Wt: 149.07 g/mol
InChI Key: FNFKFFDDILKMPE-UHFFFAOYSA-N
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Description

2,5,6-Trifluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C4H2F3N3.

Chemical Reactions Analysis

2,5,6-Trifluoropyrimidin-4-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,5,6-Trifluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, thereby modulating their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2,5,6-Trifluoropyrimidin-4-amine can be compared with other fluorinated pyrimidines, such as:

The uniqueness of this compound lies in its trifluorinated structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2,5,6-trifluoropyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFKFFDDILKMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1F)F)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534837
Record name 2,5,6-Trifluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-85-8
Record name 2,5,6-Trifluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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